The synthesis of N-Hydroxy-1-oxy-nicotinamidine typically involves the reaction of nicotinamide with hydroxylamine. This reaction is often conducted under controlled conditions to ensure the formation of the desired product without significant by-products. The synthesis process can be described in several steps:
N-Hydroxy-1-oxy-nicotinamidine features a unique molecular structure characterized by the presence of a hydroxylamine group attached to the nicotinamide backbone. The structural representation can be illustrated as follows:
N-Hydroxy-1-oxy-nicotinamidine participates in various chemical reactions that are significant for its functionality. Notably, it can undergo:
The mechanism of action for N-Hydroxy-1-oxy-nicotinamidine primarily involves its role as a catechol-O-methyltransferase inhibitor. This inhibition affects the metabolism of catecholamines, which are critical neurotransmitters in the body. The process can be summarized as follows:
N-Hydroxy-1-oxy-nicotinamidine has several scientific uses, particularly in pharmacology and medicinal chemistry:
This compound represents an interesting area of study due to its structural characteristics and biological significance, providing avenues for further research and development in medicinal chemistry.
N-Hydroxy-1-oxy-nicotinamidine (CAS 92757-16-9) is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol [2] [6]. Its core structure consists of a pyridine ring N-oxide substituted at the 3-position by a hydroxyamidine group (–C(=NOH)NH₂). This dual functionalization imparts unique electronic properties, including zwitterionic character evidenced by the SMILES notation C1=CC(=C[N+](=C1)[O-])C(=NO)N [4] [7].
The compound’s nomenclature reflects its hybrid features:
Table 1: Nomenclature Summary
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide |
| Common Synonym | 3-Pyridinecarboximidamide, N-hydroxy-, 1-oxide |
| Tautomeric Form | 3-[Amino(hydroxyimino)methyl]pyridinium-1-olate |
The molecule exhibits dynamic structural behavior due to tautomerism involving its hydroxyamidine moiety. The –C(=NOH)NH₂ group permits syn/anti isomerism around the C=N bond and proton-tautomerism between imino (N–OH) and oxime (C=NOH) forms [5] [10]. While experimental data on the dominant tautomer is limited, computational analysis (InChI: InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)) suggests stabilization of the N-hydroxy form in solution [4] [6].
Additionally, positional isomerism exists with N-Hydroxy-1-oxy-isonicotinamidine (CAS 66168-50-1), where the carboximidamide group is at the pyridine 4-position instead of 3-position [8] [9]. This subtle difference significantly alters electronic distribution and hydrogen-bonding capabilities.
No experimental crystallographic data is available in the literature, but spectroscopic characterizations provide structural insights:
Table 2: Predicted Mass Spectrometry Adducts
| Adduct Type | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 154.06111 | 126.7 |
| [M+Na]⁺ | 176.04305 | 134.0 |
| [M-H]⁻ | 152.04655 | 127.7 |
| [M+NH₄]⁺ | 171.08765 | 144.6 |
N-Hydroxy-1-oxy-nicotinamidine belongs to a broader class of functionalized pyridine N-oxides. Key comparisons include:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8